molecular formula C30H35ClN4O5S2 B6526371 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide hydrochloride CAS No. 1135227-03-0

4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide hydrochloride

Cat. No. B6526371
CAS RN: 1135227-03-0
M. Wt: 631.2 g/mol
InChI Key: YBQCGAZQAVUJNN-UHFFFAOYSA-N
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Description

Compounds of this nature are typically organic molecules that contain a variety of functional groups, including sulfamoyl, amide, and possibly a cyclic structure based on the name. They could be part of a larger class of compounds used in pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such complex molecules usually involves multiple steps, each introducing a new functional group or building up the carbon skeleton. Common reactions might include nucleophilic substitutions, condensations, or radical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, amides can participate in hydrolysis reactions, while sulfamoyl groups might be involved in substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various experimental procedures. These properties are influenced by the functional groups present in the molecule .

Mechanism of Action

If this compound is a drug, its mechanism of action would depend on its structure and the biological target it interacts with. This could involve binding to a specific protein or enzyme, altering its activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

Future research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its behavior under various conditions, or investigating new uses in medicine or materials science .

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O5S2.ClH/c1-4-33(21-22-9-6-5-7-10-22)41(36,37)24-13-11-23(12-14-24)29(35)34(16-8-15-32(2)3)30-31-25-19-26-27(20-28(25)40-30)39-18-17-38-26;/h5-7,9-14,19-20H,4,8,15-18,21H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQCGAZQAVUJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=CC5=C(C=C4S3)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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